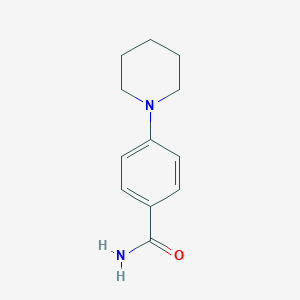

4-(Piperidin-1-yl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-piperidin-1-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c13-12(15)10-4-6-11(7-5-10)14-8-2-1-3-9-14/h4-7H,1-3,8-9H2,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNOHGVBWZQXRBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=C(C=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10550329 | |

| Record name | 4-(Piperidin-1-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10550329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10552-10-0 | |

| Record name | 4-(Piperidin-1-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10550329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Discovery and history of 4-(Piperidin-1-yl)benzamide

An In-depth Technical Guide to the 4-(Piperidin-1-yl)benzamide Core: From Synthesis to Therapeutic Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the this compound scaffold, a significant structural motif in modern medicinal chemistry. We will delve into its historical context, synthetic methodologies, and its versatile role in the development of therapeutic agents across various disease areas. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their own discovery programs.

Introduction: The Emergence of a Privileged Scaffold

The convergence of a benzamide moiety with a piperidine ring gives rise to a chemical scaffold with remarkable versatility and "drug-like" properties. The piperidine ring, a saturated heterocycle, is a ubiquitous feature in numerous pharmaceuticals and natural alkaloids.[1][2][3][4] Its conformational flexibility and ability to engage in hydrogen bonding interactions, coupled with its general metabolic stability, make it a favored building block in drug design. The benzamide group, on the other hand, has a rich history in medicinal chemistry, particularly in the realm of neuropsychiatry, where substituted benzamides were pioneered as atypical antipsychotics.[5] The amide bond's stability compared to an ester linkage was a foundational principle in the development of early clinically significant molecules.[5]

The combination of these two pharmacophorically important fragments in the this compound core creates a platform for the development of a diverse array of bioactive molecules. This guide will explore the discovery and history related to this core structure, its synthesis, and its application in targeting a range of biological pathways.

Historical Context and Key Discoveries

While the specific compound "this compound" does not have a singular, storied discovery, the historical importance of its constituent parts provides a strong rationale for its use in drug discovery. The mid-20th century saw the rise of benzamides as crucial drugs for psychiatric disorders, with sulpiride being a pioneering example of an atypical antipsychotic that selectively antagonizes dopamine D2 and D3 receptors.[5] This discovery paved the way for a new generation of benzamide-based therapeutics.

The piperidine moiety has an even longer history, being a core component of many natural alkaloids with potent biological activities.[1] In modern drug discovery, the piperidine scaffold is intentionally incorporated to modulate physicochemical properties and enhance biological activity.[6] The strategic combination of these two entities has led to the exploration of this compound derivatives in a multitude of therapeutic areas, including oncology, inflammation, and infectious diseases.[7][8]

Synthesis and Chemical Properties

The synthesis of the this compound core and its derivatives is typically achieved through standard amide bond formation reactions. A general and reliable method involves the acylation of a substituted piperidine with an activated benzoic acid derivative.

General Synthesis Workflow

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. researchgate.net [researchgate.net]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of Novel N-(piperidine-4-yl)benzamide Derivatives as Potential Cell Cycle Inhibitors in HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Comprehensive Analytical Characterization of 4-(Piperidin-1-yl)benzamide: A Multi-Technique Approach

An Application Note and Protocol Guide from the Senior Application Scientist

Abstract

This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of 4-(Piperidin-1-yl)benzamide, a key intermediate in pharmaceutical synthesis.[1] We move beyond simple standard operating procedures to explain the causal-driven choices behind each technique, ensuring a robust, self-validating analytical workflow. Protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy are detailed. This document is intended for researchers, quality control analysts, and drug development professionals who require a thorough understanding of how to confirm the identity, purity, and structural integrity of this compound.

Introduction: The Analytical Imperative

This compound is a bifunctional molecule incorporating a tertiary amine within a piperidine ring and a primary amide attached to a benzene ring. Its utility as a scaffold in medicinal chemistry, particularly in the development of CNS-targeting agents and other therapeutics, necessitates unimpeachable characterization.[1] The identity, purity, and impurity profile of such a precursor directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

A multi-technique approach is therefore not just recommended but essential. Chromatographic methods provide quantitative data on purity, while spectroscopic methods offer an orthogonal, definitive confirmation of molecular structure. This guide integrates these techniques into a cohesive strategy.

Physicochemical Profile

A foundational understanding of the molecule's properties is critical for method development.

| Property | Value | Source |

| Chemical Formula | C₁₂H₁₆N₂O | [2] |

| Molar Mass | 204.27 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | ~137 °C | [2] |

| Solubility | Soluble in DMF, DCM; slightly soluble in ethanol | [2] |

| CAS Number | 33953-37-6 | [1][2] |

Chromatographic Purity and Quantification

Chromatography is the cornerstone for assessing the purity of this compound and quantifying any related substances or impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Expertise & Rationale: Reversed-phase HPLC (RP-HPLC) is the method of choice for non-volatile, polar to moderately non-polar compounds like this compound. The benzamide moiety provides a strong UV chromophore, enabling sensitive detection.[3] A C18 stationary phase offers a versatile non-polar environment, while an acidified mobile phase (e.g., with formic or phosphoric acid) ensures that the basic piperidine nitrogen is protonated, leading to sharp, symmetrical peak shapes and preventing interaction with residual silanols on the silica support.[4]

Experimental Protocol: RP-HPLC

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound.

-

Dissolve in a 1:1 (v/v) mixture of acetonitrile and water to a final concentration of 1.0 mg/mL.

-

Vortex to ensure complete dissolution.

-

Filter through a 0.45 µm syringe filter into an HPLC vial.

-

-

Instrumentation and Conditions:

| Parameter | Recommended Setting |

| HPLC System | Agilent 1100/1200 series or equivalent with DAD |

| Column | Inertsil C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 70% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | Diode Array Detector (DAD) at 254 nm |

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.

-

The limit of detection (LOD) and limit of quantitation (LOQ) for related impurities should be established during method validation.[4]

-

Workflow Diagram: HPLC Analysis

Caption: Workflow for HPLC purity analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity ID

Expertise & Rationale: GC-MS is a powerful tool for identifying volatile and semi-volatile impurities that may not be resolved by HPLC. Due to the relatively high melting point and polar amide group of this compound, its volatility can be limited. However, it is often amenable to GC analysis at elevated temperatures. The mass spectrometer provides definitive identification of impurities based on their unique fragmentation patterns. Expected fragmentation would involve characteristic losses, such as cleavage at the amide C-N bond or fragmentation of the piperidine ring.[5][6]

Experimental Protocol: GC-MS

-

Sample Preparation:

-

Prepare a 1.0 mg/mL solution of the sample in methanol or dichloromethane.

-

Ensure the sample is fully dissolved. An internal standard may be added for quantitative purposes.

-

-

Instrumentation and Conditions:

| Parameter | Recommended Setting |

| GC-MS System | Agilent GC/MSD or equivalent |

| Column | Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Inlet Temperature | 280 °C |

| Injection Mode | Split (20:1) |

| Injection Volume | 1 µL |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Oven Program | Start at 150 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 min |

| MS Ion Source | Electron Ionization (EI) at 70 eV |

| MS Quad Temp | 150 °C |

| Mass Range | 40 - 450 amu |

-

Data Analysis:

-

Identify the main component peak.

-

Analyze the mass spectra of smaller peaks and compare them against spectral libraries (e.g., NIST) and predicted fragmentation patterns to identify potential impurities.

-

Expected Mass Fragmentation Data

| m/z Value | Proposed Fragment Identity |

| 204 | [M]⁺ (Molecular Ion) |

| 120 | [C₆H₅CONH]⁺ (Benzamide fragment) |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 84 | [C₅H₁₀N]⁺ (Piperidinyl fragment) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Workflow Diagram: GC-MS Analysis

Caption: Workflow for GC-MS impurity identification.

Spectroscopic Structural Confirmation

Spectroscopy provides an unambiguous fingerprint of the molecule, confirming its structure and identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful technique for de novo structure elucidation and confirmation. ¹H NMR provides information on the number of different types of protons and their neighboring environments, while ¹³C NMR identifies all unique carbon atoms. For this compound, specific chemical shifts and coupling patterns for the aromatic protons, the piperidine ring protons, and the amide N-H proton are expected.[7][8] Solvents like DMSO-d₆ are ideal as they solubilize the compound well and the amide proton is readily observable.[7]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation:

-

Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation and Parameters:

| Parameter | ¹H NMR Setting | ¹³C NMR Setting |

| Spectrometer | Bruker 400 MHz or equivalent | Bruker 100 MHz or equivalent |

| Solvent | DMSO-d₆ | DMSO-d₆ |

| Temperature | 25 °C | 25 °C |

| Pulse Program | Standard 1-pulse | Proton-decoupled |

| Number of Scans | 16 | 1024 |

| Reference | TMS (0 ppm) or residual solvent peak (DMSO at 2.50 ppm) | Residual solvent peak (DMSO at 39.52 ppm) |

Predicted NMR Spectral Data (in DMSO-d₆)

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Amide (NH ) | ~8.1 (d) | - |

| Benzoyl (C =O) | - | ~166.0 |

| Aromatic (C -H) o- to C=O | ~7.8 (d) | ~128.5 |

| Aromatic (C -H) m,p- to C=O | ~7.5 - 7.4 (m) | ~131.0, ~127.5 |

| Aromatic (C -C=O) | - | ~134.0 |

| Piperidine (C H-N-CO) | ~3.9 (m) | ~45.0 |

| Piperidine (N-C H₂-CH₂) | ~3.0 (m) | ~49.0 |

| Piperidine (CH-C H₂-CH₂) | ~1.8 (m) | ~31.0 |

| Piperidine (NH-C H₂) | ~1.5 (m) | - |

Workflow Diagram: NMR Analysis

Caption: Workflow for NMR structural confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR is a rapid and straightforward technique to confirm the presence of key functional groups. The spectrum provides a molecular "fingerprint." For this compound, we expect to see characteristic absorptions for the N-H bond of the amide, the C=O (Amide I band), the N-H bend (Amide II band), aromatic C-H, and aliphatic C-H stretches.[9][10]

Experimental Protocol: FTIR-ATR

-

Sample Preparation:

-

Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation and Parameters:

| Parameter | Recommended Setting |

| Spectrometer | PerkinElmer Spectrum Two or equivalent |

| Accessory | ATR with diamond crystal |

| Scan Range | 4000 - 400 cm⁻¹ |

| Resolution | 4 cm⁻¹ |

| Number of Scans | 16 |

Expected Characteristic FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| ~3350 | N-H Stretch | Secondary Amide |

| ~3060 | C-H Stretch | Aromatic |

| ~2940, 2860 | C-H Stretch | Aliphatic (Piperidine) |

| ~1635 | C=O Stretch (Amide I) | Amide |

| ~1540 | N-H Bend (Amide II) | Amide |

| ~1490, 1450 | C=C Stretch | Aromatic Ring |

Workflow Diagram: FTIR Analysis

Caption: Workflow for FTIR functional group analysis.

Conclusion

The analytical characterization of this compound is a clear example of the necessity of an orthogonal, multi-technique approach. HPLC provides robust purity data, GC-MS aids in identifying volatile impurities, and NMR and FTIR spectroscopy deliver an unequivocal confirmation of the molecular structure. By integrating these methods as described, researchers and quality control professionals can ensure the identity, purity, and quality of this vital pharmaceutical intermediate, thereby upholding the principles of scientific integrity and product safety.

References

-

Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]

-

ResearchGate. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Available at: [Link]

- Google Patents. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.

-

Wiley Online Library. 13C and 1H NMR spectral studies of some piperidin-4-one oximes. Available at: [Link]

-

ResearchGate. Sensitive And Selective Analytical Method For The Quantification Of 1-Nitroso Piperidin-4-Amine In Pimozide Drug Substance By LC-MS/MS. Available at: [Link]

-

SciTePress. Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS. Available at: [Link]

-

PubMed Central (PMC). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Available at: [Link]

-

ResearchGate. Synthesis and Pharmacological Characterization of 4-[125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide: A High Affinity σ Receptor Ligand for Potential Imaging of Breast Cancer. Available at: [Link]

-

International Journal of Engineering Research and General Science. 4-chloro-N-{[1-(4-chlorobenzoyl) piperidin-4-yl]methyl} benzamide hy. Available at: [Link]

-

MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Available at: [Link]

-

ResearchGate. Synthesis, characterization and In-silico study of some 4-nitro-N-(piperidin-4-yl)benzamide derivatives as GPR119 agonists for the treatment of diabetes. Available at: [Link]

-

PubMed. Synthesis and characterization of [125I]-N-(N-benzylpiperidin-4-yl)-4- iodobenzamide, a new sigma receptor radiopharmaceutical: high-affinity binding to MCF-7 breast tumor cells. Available at: [Link]

-

ResearchGate. Quantitative Gas Chromatographic Analysis of [1-(4-Piperidinyl)-1,3-dihydro-2H-benzimidazole-2-one], the Basic Metabolite of Bezitramide (Burgodin(R)), in Human Urine. Available at: [Link]

-

MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available at: [Link]

-

ResearchGate. FT–IR benzamide ( 1 ). Available at: [Link]

-

PubMed. Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Available at: [Link]

-

ChemBK. N-(Piperidin-4-yl)benzamide. Available at: [Link]

-

UCL Discovery. RSC Medicinal Chemistry - RESEARCH ARTICLE. Available at: [Link]

-

PubMed Central (PMC). 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. Available at: [Link]

-

ResearchGate. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Available at: [Link]

-

SpringerLink. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Available at: [Link]

-

Agilent. GC AND GC/MS. Available at: [Link]

-

RSC Publishing. FTIR study of adsorption and photochemistry of amide on powdered TiO2: Comparison of benzamide with acetamide. Available at: [Link]

-

Cheméo. Benzamide (CAS 55-21-0) - Chemical & Physical Properties. Available at: [Link]

-

ResearchGate. 1 H NMR and 13 C NMR of the prepared compounds. Available at: [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. chembk.com [chembk.com]

- 3. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. FTIR study of adsorption and photochemistry of amide on powdered TiO2: Comparison of benzamide with acetamide - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: Leveraging 4-(Piperidin-1-yl)benzamide for Accelerated Drug Discovery via Parallel Synthesis

Introduction: The Imperative for Speed and Diversity in Modern Drug Discovery

In the relentless pursuit of novel therapeutics, the ability to rapidly synthesize and screen diverse libraries of small molecules is paramount. Parallel synthesis has emerged as a cornerstone of modern medicinal chemistry, enabling the systematic and efficient generation of compound libraries to explore structure-activity relationships (SAR) and identify promising lead candidates.[1] At the heart of successful library synthesis lies the strategic selection of robust and versatile chemical building blocks. 4-(Piperidin-1-yl)benzamide is one such scaffold, offering a unique combination of structural rigidity, synthetic tractability, and desirable physicochemical properties that make it an exceptional starting point for the construction of diverse compound libraries.[2]

This comprehensive guide provides detailed application notes and protocols for the effective utilization of this compound in parallel synthesis workflows. We will delve into the chemical rationale for its use, explore key reaction methodologies, and provide step-by-step protocols for both amide bond formation and multicomponent reactions. Furthermore, we will address the critical aspects of purification and characterization of the resulting compound libraries, ensuring the integrity and reliability of downstream biological screening data.

The Strategic Advantage of the this compound Scaffold

The utility of the this compound core stems from its distinct structural and chemical features:

-

Bifunctional Nature: This molecule possesses two key reactive handles: the secondary amine of the piperidine ring and the primary amide of the benzamide moiety. While the amide is relatively stable, the piperidine nitrogen provides a readily accessible nucleophilic site for a variety of chemical transformations.

-

Structural Rigidity and Vectorial Diversity: The piperidine ring imparts a degree of conformational constraint, which can be advantageous for achieving specific binding interactions with biological targets. The substitution pattern on the benzamide ring and derivatization of the piperidine nitrogen allow for the exploration of chemical space in distinct vectors.

-

"Drug-like" Properties: The piperidine motif is a privileged scaffold in medicinal chemistry, frequently found in approved drugs.[2] Its presence can contribute to favorable pharmacokinetic properties, such as improved solubility and metabolic stability.

Core Synthetic Strategies for Library Generation

Two primary synthetic strategies are particularly well-suited for the parallel derivatization of the this compound scaffold: parallel amide coupling and the Ugi four-component reaction (Ugi-4CR).

Parallel Amide Coupling: Expanding Diversity at the Piperidine Nitrogen

The most direct approach to diversify the this compound core is through the acylation of the piperidine nitrogen. This can be efficiently achieved in a parallel format using a diverse set of carboxylic acids.

Causality of Experimental Choices: The choice of a solution-phase approach for this protocol offers flexibility and avoids the potential complications of solid-phase synthesis, such as incomplete cleavage or resin-bound impurities.[3] The use of a reliable coupling agent like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) ensures efficient amide bond formation under mild conditions, minimizing side reactions.[4] Dichloromethane (DCM) is selected as the solvent due to its broad compatibility with a wide range of reagents and its ease of removal during work-up. The inclusion of a tertiary amine base, such as N,N-diisopropylethylamine (DIEA), is crucial to neutralize the acid formed during the reaction, driving the equilibrium towards product formation.

Experimental Workflow: Parallel Amide Coupling

Caption: Workflow for parallel amide coupling.

Protocol 1: Parallel Solution-Phase Synthesis of an N-Acyl-4-(piperidin-1-yl)benzamide Library

Materials and Equipment:

-

This compound

-

A diverse library of carboxylic acids

-

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

-

N,N-Diisopropylethylamine (DIEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

96-well reaction block with sealing mat

-

Automated liquid handler or multichannel pipette

-

Vortex mixer or orbital shaker

-

Centrifugal evaporator

-

Preparative HPLC-MS system

Procedure:

-

Reagent Plate Preparation:

-

Prepare a 0.2 M stock solution of this compound in anhydrous DCM.

-

In a 96-well plate (the "acid plate"), dispense solutions of 80 different carboxylic acids (one per well) in anhydrous DCM to a final concentration of 0.22 M (1.1 equivalents).

-

Prepare a "coupling reagent" stock solution containing HATU (0.24 M, 1.2 equivalents) and DIEA (0.4 M, 2.0 equivalents) in anhydrous DCM.

-

-

Reaction Setup (in a 96-well reaction block):

-

Using an automated liquid handler or multichannel pipette, dispense 200 µL of the this compound stock solution into each well of the 96-well reaction block.

-

Transfer 200 µL of each carboxylic acid solution from the "acid plate" to the corresponding well of the reaction block.

-

Add 200 µL of the "coupling reagent" solution to each well to initiate the reactions.

-

-

Reaction:

-

Securely seal the reaction block with a sealing mat.

-

Agitate the reaction block on a vortex mixer or orbital shaker at room temperature for 12-16 hours.

-

-

Work-up:

-

Quench the reactions by adding 500 µL of saturated aqueous NaHCO₃ to each well.

-

Add an additional 500 µL of DCM to each well and agitate vigorously for 5 minutes.

-

Centrifuge the reaction block to separate the layers.

-

Carefully remove the aqueous layer from each well.

-

Wash the organic layer with 500 µL of brine.

-

Transfer the organic layers to a fresh 96-well plate containing anhydrous Na₂SO₄.

-

After 15 minutes, filter the solutions to remove the drying agent.

-

Concentrate the crude product library to dryness using a centrifugal evaporator.

-

-

Purification and Analysis:

-

Dissolve the crude products in a suitable solvent (e.g., DMSO/methanol).

-

Purify each compound using an automated mass-directed preparative HPLC system.[5]

-

Analyze the purity of the final compounds by analytical LC-MS and characterize by ¹H NMR and high-resolution mass spectrometry (HRMS).

-

Quantitative Data Summary:

| Parameter | Value | Rationale |

| Scale per well | ~0.04 mmol | Sufficient for purification and biological screening. |

| Equivalents of Carboxylic Acid | 1.1 | Ensures complete consumption of the starting material. |

| Equivalents of HATU | 1.2 | A slight excess ensures efficient activation of the carboxylic acid. |

| Equivalents of DIEA | 2.0 | Neutralizes both the carboxylic acid and the acid generated from HATU. |

| Reaction Concentration | ~0.07 M | A moderate concentration to ensure efficient reaction kinetics. |

| Expected Yield Range | 40-85% | Dependent on the reactivity of the specific carboxylic acid. |

| Expected Purity (post-HPLC) | >95% | High purity is essential for reliable biological data.[5] |

Ugi Four-Component Reaction (Ugi-4CR): Maximizing Molecular Complexity

The Ugi-4CR is a powerful multicomponent reaction that allows for the rapid assembly of complex molecules from simple starting materials.[6] By utilizing a derivative of this compound as one of the four components, highly diverse and complex libraries can be generated in a single step. For this protocol, we will use 4-(piperidin-1-yl)benzoic acid as the carboxylic acid component.

Causality of Experimental Choices: The Ugi reaction is known for its high atom economy and convergence, making it ideal for combinatorial chemistry.[7] Methanol is a common and effective solvent for the Ugi reaction, as it facilitates the formation of the initial imine intermediate.[8] The reaction is typically run at room temperature and often proceeds to completion without the need for a catalyst. This one-pot reaction simplifies the experimental setup for parallel synthesis.

Experimental Workflow: Parallel Ugi-4CR

Caption: Workflow for parallel Ugi-4CR.

Protocol 2: Parallel Solution-Phase Ugi-4CR for a Diverse Library

Materials and Equipment:

-

4-(Piperidin-1-yl)benzoic acid

-

A diverse library of primary amines

-

A diverse library of aldehydes

-

A diverse library of isocyanides

-

Anhydrous Methanol

-

96-well reaction block with sealing mat

-

Automated liquid handler or multichannel pipette

-

Vortex mixer or orbital shaker

-

Centrifugal evaporator

-

Preparative HPLC-MS system

Procedure:

-

Reagent Plate Preparation:

-

Prepare a 0.2 M stock solution of 4-(piperidin-1-yl)benzoic acid in anhydrous methanol.

-

In separate 96-well plates, prepare 0.2 M stock solutions of a diverse set of primary amines, aldehydes, and isocyanides in anhydrous methanol.

-

-

Reaction Setup (in a 96-well reaction block):

-

To each well of the reaction block, sequentially add 200 µL of the 4-(piperidin-1-yl)benzoic acid solution, 200 µL of a unique primary amine solution, 200 µL of a unique aldehyde solution, and 200 µL of a unique isocyanide solution. The order of addition can be varied, but it is often beneficial to pre-mix the amine and aldehyde to facilitate imine formation.

-

-

Reaction:

-

Securely seal the reaction block.

-

Agitate the reaction block at room temperature for 24-48 hours.

-

-

Work-up:

-

Concentrate the reaction mixtures to dryness using a centrifugal evaporator.

-

-

Purification and Analysis:

-

Dissolve the crude products in a suitable solvent (e.g., DMSO/methanol).

-

Purify each compound using an automated mass-directed preparative HPLC system.

-

Analyze the purity of the final compounds by analytical LC-MS and characterize by ¹H NMR and HRMS.

-

Quantitative Data Summary:

| Parameter | Value | Rationale |

| Scale per well | ~0.04 mmol | Sufficient for purification and biological screening. |

| Equivalents of Components | 1.0 (each) | The stoichiometry of the Ugi reaction is 1:1:1:1. |

| Reaction Concentration | ~0.05 M | A moderate concentration is suitable for this multicomponent reaction. |

| Expected Yield Range | 30-70% | Highly dependent on the specific combination of the four components. |

| Expected Purity (post-HPLC) | >95% | Essential for accurate biological evaluation.[5] |

Self-Validating Systems: Purification and Characterization of Compound Libraries

The generation of high-quality data from library screening is critically dependent on the purity and structural confirmation of the synthesized compounds.[9] Therefore, a robust purification and characterization workflow is an integral part of any parallel synthesis effort.

-

High-Throughput Purification: For solution-phase parallel synthesis, mass-directed preparative High-Performance Liquid Chromatography (HPLC) is the gold standard for purification.[5] This technique allows for the automated purification of each well in a 96-well plate, with fraction collection triggered by the mass of the target compound.

-

Purity Analysis: The purity of each final compound should be assessed by analytical Liquid Chromatography-Mass Spectrometry (LC-MS). A purity level of >95% is generally required for compounds intended for biological screening.

-

Structural Confirmation: While ¹H NMR analysis of every compound in a large library can be resource-intensive, it is recommended for a representative subset of the library to confirm that the desired reaction has occurred. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the purified products.

Conclusion: A Versatile Scaffold for Accelerated Discovery

This compound represents a highly valuable and versatile building block for the parallel synthesis of diverse compound libraries. Its inherent "drug-like" properties and synthetic accessibility make it an attractive starting point for medicinal chemistry campaigns. The detailed protocols provided herein for parallel amide coupling and the Ugi four-component reaction offer robust and efficient methods for rapidly generating libraries of novel compounds. By integrating these synthetic strategies with high-throughput purification and characterization, researchers can significantly accelerate the drug discovery process, moving from initial hit identification to lead optimization with greater speed and confidence.

References

-

Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

-

The Molecular Industrial Revolution: Automated Synthesis of Small Molecules. (n.d.). National Institutes of Health (NIH). Retrieved January 24, 2026, from [Link]

-

Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. (2018). Archives of Pharmacal Research, 41(12), 1149–1161. [Link]

-

Ugi reaction for the synthesis of 4-aminopiperidine-4-carboxylic acid derivatives. Application to the synthesis of carfentanil and remifentanil. (2018). Tetrahedron, 74(38), 5559-5565. [Link]

-

Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. (2016). Journal of Medicinal Chemistry, 59(17), 7927–7944. [Link]

-

A Mild Protocol for Parallel Solution Phase Synthesis of Cyclic Imides. (n.d.). Technology Networks. Retrieved January 24, 2026, from [Link]

-

An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry. (2021). SLAS TECHNOLOGY: Translating Life Sciences Innovation, 26(6), 614-623. [Link]

-

Combinatorial libraries: strategies and methods for 'lead' discovery. (n.d.). University of Sheffield. Retrieved January 24, 2026, from [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). European Journal of Medicinal Chemistry, 271, 116370. [Link]

-

Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2014). Letters in Drug Design & Discovery, 11(7), 849-857. [Link]

-

Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (2022). Molecules, 27(16), 5293. [Link]

-

Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (2020). Journal of the Indian Chemical Society, 97(10), 1667-1675. [Link]

-

HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. (n.d.). Taros Chemicals. Retrieved January 24, 2026, from [Link]

-

Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries. (2001). Molecular Diversity, 5(2), 149-156. [Link]

-

Design and Synthesis of Novel Hybrid Benzamide-Peptide Histone Deacetylase Inhibitors. (2006). Journal of Medicinal Chemistry, 49(14), 4225–4239. [Link]

-

Identification of parallel medicinal chemistry protocols to expand branched amine design space. (2021). Reaction Chemistry & Engineering, 6(12), 2320-2327. [Link]

-

Ugi Four-Component Reactions Using Alternative Reactants. (2023). Reactions, 4(1), 101-140. [Link]

-

Synthesis of N-Substituted piperidines from piperidone. (2015). Journal de la Société Ouest-Africaine de Chimie, 39, 31-40. [Link]

-

Ugi Four-Component Reactions Using Alternative Reactants. (2023). Reactions, 4(1), 101-140. [Link]

-

Combinatorial libraries: strategies and methods for 'lead' discovery. (n.d.). Retrieved January 24, 2026, from [Link]

-

Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. (2019). Molecules, 24(3), 525. [Link]

-

A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. (2012). Organic Letters, 14(17), 4434–4437. [Link]

-

CCR5 receptor antagonist. (n.d.). In Wikipedia. Retrieved January 24, 2026, from [Link]

-

Process optimization for acid-amine coupling: a catalytic approach. (2023). International Journal of Industrial Chemistry, 14(2), 133-144. [Link]

Sources

- 1. imperial.ac.uk [imperial.ac.uk]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. zinc.5z.com [zinc.5z.com]

- 5. Ugi four-component polymerization of amino acid derivatives: a combinatorial tool for the design of polypeptoids - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: 4-(Piperidin-1-yl)benzamide and its Derivatives in Cancer Research

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the diverse applications of 4-(Piperidin-1-yl)benzamide and its derivatives in modern cancer research. This document details the mechanisms of action, provides validated experimental protocols, and summarizes key quantitative data to facilitate the successful integration of these compounds into oncology research programs.

Introduction: The Versatile this compound Scaffold

The this compound core structure has emerged as a privileged scaffold in medicinal chemistry, giving rise to a multitude of derivatives with potent and varied anti-cancer activities. The inherent flexibility of this chemical moiety allows for targeted modifications, leading to compounds that can modulate distinct cancer-relevant pathways. This guide will explore the primary applications of these derivatives, focusing on their roles as PARP inhibitors, inducers of cell cycle arrest, modulators of hypoxia-inducible factor pathways, and as ligands for cancer imaging.

Application I: Poly(ADP-ribose) Polymerase (PARP) Inhibition

A significant class of this compound derivatives functions as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes critical for DNA damage repair. In cancer cells with deficient DNA repair mechanisms, such as those with BRCA1/2 mutations, PARP inhibition leads to synthetic lethality, making it a highly effective therapeutic strategy.[1]

Mechanism of Action

PARP enzymes, particularly PARP1, are recruited to sites of single-strand DNA breaks (SSBs). Upon activation, PARP1 synthesizes poly(ADP-ribose) (PAR) chains, which act as a scaffold to recruit other DNA repair proteins. PARP inhibitors competitively bind to the NAD+ binding site of PARP, preventing PAR chain formation.[1] This "traps" PARP1 on the DNA, leading to the accumulation of unresolved SSBs. During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs). In cells with homologous recombination deficiency (HRD), such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, resulting in genomic instability and apoptotic cell death.[1][2]

Figure 1: Mechanism of PARP Inhibition by this compound Derivatives.

Quantitative Data: In Vitro Potency

Several derivatives based on the piperidinyl-benzamide scaffold have demonstrated high potency against PARP enzymes.

| Compound Name/Identifier | Target | Assay Type | Potency | Reference |

| A-620223 (2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide) | PARP-1 | Enzyme Assay | Ki = 8 nM | [3] |

| A-620223 | PARP | Whole Cell Assay | EC50 = 3 nM | [3] |

| 17d (2-(1-(4,4-difluorocyclohexyl)piperidin-4-yl)-1H-benzo[d]imidazole-4-carboxamide) | PARP1 | Enzyme Assay | IC50 = 4.30 nM | [4] |

| 17d | PARP2 | Enzyme Assay | IC50 = 1.58 nM | [4] |

Experimental Protocol: In Vitro PARP Inhibition Assay (Whole Cell)

This protocol outlines a method to assess the cellular potency of a this compound derivative in a cancer cell line.

Objective: To determine the EC50 value of a test compound by measuring the inhibition of PARP activity in whole cells.

Materials:

-

Cancer cell line (e.g., MDA-MB-436, BRCA1-mutant breast cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (this compound derivative)

-

DNA damaging agent (e.g., Temozolomide or H2O2)

-

PARP activity assay kit (e.g., HT PARP in vivo Pharmacodynamic Assay)

-

96-well microplate (clear bottom, black walls)

-

Plate reader with chemiluminescence detection

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 10,000-20,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add the diluted compound to the wells and incubate for 1-2 hours. Include a vehicle control (e.g., DMSO).

-

Induction of DNA Damage: Add a DNA damaging agent (e.g., 20 mM H2O2 for 10 minutes) to all wells except for the negative control wells.

-

Cell Lysis and PAR Measurement: Lyse the cells and measure the levels of poly(ADP-ribose) (PAR) according to the manufacturer's instructions of the chosen assay kit. This typically involves an ELISA-like procedure with an anti-PAR antibody.

-

Data Analysis: Read the chemiluminescent signal on a plate reader. Normalize the data to the vehicle control (100% activity) and negative control (0% activity). Plot the percentage of PARP inhibition against the log concentration of the test compound and fit a dose-response curve to determine the EC50 value.

Application II: Induction of Cell Cycle Arrest

Certain N-(piperidine-4-yl)benzamide derivatives have been shown to exert their anti-cancer effects by inducing cell cycle arrest, thereby preventing cancer cell proliferation.[5]

Mechanism of Action

These compounds can modulate the expression of key cell cycle regulatory proteins. For instance, in hepatocellular carcinoma (HepG2) cells, effective derivatives have been shown to upregulate the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21.[5] The increased expression of p21 inhibits the activity of cyclin-CDK complexes (e.g., Cyclin B1-CDK1), which are essential for cell cycle progression, leading to arrest in a specific phase of the cell cycle.[5]

Figure 2: Signaling Pathway for Cell Cycle Arrest Induced by N-(piperidine-4-yl)benzamide Derivatives.

Quantitative Data: Anti-proliferative Activity

| Compound Identifier | Cell Line | Assay Type | Potency (IC50) | Reference |

| Compound 47 | HepG2 (Hepatocellular Carcinoma) | Anti-proliferative | 0.25 µM | [5] |

| Compound 10b | HepG2 (Hepatocellular Carcinoma) | Anti-proliferative | 0.12 µM | [6] |

| Compound 10j | HepG2 (Hepatocellular Carcinoma) | Anti-proliferative | 0.13 µM | [6] |

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of a test compound on cell cycle distribution in a cancer cell line.

Materials:

-

HepG2 cells or other relevant cancer cell line

-

Complete cell culture medium

-

Test compound

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

RNase A

-

Propidium iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours. Include a vehicle-treated control.

-

Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation (300 x g for 5 minutes), and wash once with cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A and incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample.

-

Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on DNA content (PI fluorescence). Quantify the percentage of cells in G0/G1, S, and G2/M phases for each treatment condition.

Application III: Modulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α)

Interestingly, some N-(piperidin-4-yl)benzamide derivatives have been identified as activators of the HIF-1α pathway, which paradoxically leads to apoptosis in certain cancer cells.[6]

Mechanism of Action

Under normoxic conditions, HIF-1α is hydroxylated and targeted for proteasomal degradation. Under hypoxic conditions, HIF-1α is stabilized and promotes the transcription of genes involved in angiogenesis and cell survival.[7] The studied benzamide derivatives appear to induce the expression of HIF-1α protein even under normoxic conditions. This leads to the upregulation of the downstream target gene p21, contributing to cell cycle arrest, and also enhances the expression of cleaved caspase-3, a key executioner of apoptosis.[6]

Experimental Protocol: Western Blot for HIF-1α and Apoptosis Markers

Objective: To investigate the effect of a test compound on the expression of HIF-1α, p21, and cleaved caspase-3.

Materials:

-

Cancer cell line (e.g., HepG2)

-

Test compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-HIF-1α, anti-p21, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction: Treat cells with the test compound for the desired time. Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

-

SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Add ECL substrate and visualize the protein bands using an imaging system. Use β-actin as a loading control to normalize protein expression levels.

Application IV: Sigma Receptor Ligands for Cancer Imaging

Derivatives of this compound have been developed as high-affinity ligands for sigma receptors, which are overexpressed in several types of tumors, including breast cancer.[8][9]

Application in PET Imaging

Radioiodinated derivatives, such as 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-[125I]BP), can be used as imaging agents in preclinical studies to visualize tumors expressing sigma receptors.[9] This has potential applications in diagnostics and for monitoring therapeutic response.

Quantitative Data: Receptor Binding Affinity in MCF-7 Cells

| Ligand | Parameter | Value | Reference |

| 4-[125I]BP | Kd | 26 nM | [9] |

| 4-[125I]BP | Bmax | 4000 fmol/mg protein | [9] |

| 4-[125I]BP | Ki (vs. Haloperidol) | 4.6 nM | [9] |

| [3H]DTG | Kd | 24.5 nM | [9] |

| [3H]DTG | Bmax | 2071 fmol/mg protein | [9] |

Experimental Protocol: In Vivo Biodistribution Study

Objective: To evaluate the tumor-targeting ability and biodistribution of a radiolabeled this compound derivative in a tumor xenograft model.

Materials:

-

Immunodeficient mice (e.g., athymic nude mice)

-

Cancer cells for xenograft (e.g., MCF-7)

-

Radiolabeled test compound (e.g., 4-[125I]BP)

-

Anesthetic

-

Gamma counter

Procedure:

-

Tumor Xenograft Model: Inoculate mice subcutaneously with cancer cells. Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).[10]

-

Compound Administration: Inject the radiolabeled compound intravenously into the tumor-bearing mice.

-

Biodistribution: At various time points post-injection (e.g., 1, 4, 24 hours), euthanize the mice. Dissect major organs and the tumor, weigh them, and measure the radioactivity in each sample using a gamma counter.

-

Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor. This will provide a quantitative measure of the compound's biodistribution and tumor uptake. For specificity, a blocking study can be performed by co-injecting a high dose of a non-radiolabeled sigma ligand (e.g., haloperidol).[9]

Conclusion and Future Perspectives

The this compound scaffold is a remarkably versatile platform for the development of novel anti-cancer agents. Its derivatives have demonstrated efficacy through diverse mechanisms, including PARP inhibition, cell cycle arrest, and modulation of key signaling pathways. The development of these compounds for both therapeutic and diagnostic (theranostic) applications continues to be a promising area of cancer research. The protocols and data presented in these notes are intended to provide a solid foundation for researchers to explore and expand upon the utility of this important chemical class in the fight against cancer.

References

-

Evaluation of Novel N-(piperidine-4-yl)benzamide Derivatives as Potential Cell Cycle Inhibitors in HepG2 Cells. PubMed. Available at: [Link].

-

Discovery and SAR of 2-(1-Propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide:A Potent Inhibitor of Poly(ADP-ribose) polymerase (PARP) for the Treatment of Cancer. ResearchGate. Available at: [Link].

-

CCR5 receptor antagonist. Wikipedia. Available at: [Link].

-

Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. PubMed Central. Available at: [Link].

-

Novel modifications of PARP inhibitor veliparib increase PARP1 binding to DNA breaks. bioRxiv. Available at: [Link].

-

Synthesis and Pharmacological Characterization of 4-[125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide: A High Affinity σ Receptor Ligand for Potential Imaging of Breast Cancer. ResearchGate. Available at: [Link].

-

Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer. PubMed. Available at: [Link].

-

Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PubMed Central. Available at: [Link].

-

Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. PubMed. Available at: [Link].

-

Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. PubMed. Available at: [Link].

-

1-Benzamido-1,4-dihydropyridine derivatives as anticancer agents: in vitro and in vivo assays. Arabian Journal of Chemistry. Available at: [Link].

-

Synthesis of Novel Benzamide- piperazine-sulfonamide Hybrids as Potential Anticancer Agents. ResearchGate. Available at: [Link].

-

Synthesis and structure–activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. ResearchGate. Available at: [Link].

-

Discovery of the PARP (poly ADP-ribose polymerase) inhibitor 2-(1-(4,4-difluorocyclohexyl)piperidin-4-yl)-1H-benzo[d]imidazole-4-carboxamide for the treatment of cancer. PubMed. Available at: [Link].

-

Using 3D Ex Vivo Tumor Models for Oncology Research: An Expert Guide. News-Medical.net. Available at: [Link].

-

The in vivo antitumor effects on human COLO 205 cancer cells of the 4,7-dimethoxy-5-(2-propen-1-yl)-1,3-benzodioxole (apiole) derivative of 5-substituted 4,7-dimethoxy-5-methyl-l,3-benzodioxole (SY-1) isolated from the fruiting body of Antrodia camphorate. PubMed. Available at: [Link].

Sources

- 1. Novel modifications of PARP inhibitor veliparib increase PARP1 binding to DNA breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of the PARP (poly ADP-ribose polymerase) inhibitor 2-(1-(4,4-difluorocyclohexyl)piperidin-4-yl)-1H-benzo[d]imidazole-4-carboxamide for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of Novel N-(piperidine-4-yl)benzamide Derivatives as Potential Cell Cycle Inhibitors in HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The in vivo antitumor effects on human COLO 205 cancer cells of the 4,7-dimethoxy-5-(2-propen-1-yl)-1,3-benzodioxole (apiole) derivative of 5-substituted 4,7-dimethoxy-5-methyl-l,3-benzodioxole (SY-1) isolated from the fruiting body of Antrodia camphorate - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Studies of 4-(Piperidin-1-yl)benzamide-Based PARP Inhibitors

A Senior Application Scientist's Guide to Preclinical Evaluation in Oncology Models

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzamide Scaffold and the Dawn of Synthetic Lethality

The 4-(piperidin-1-yl)benzamide moiety represents a cornerstone scaffold in modern medicinal chemistry. Its structural rigidity and capacity for specific hydrogen bonding have made it a "privileged structure" in the design of targeted therapies. A paramount application of this scaffold is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that has revolutionized the treatment of certain cancers.

PARP enzymes are critical components of the cell's DNA damage repair machinery, primarily involved in the base excision repair (BER) pathway. In cancers with pre-existing defects in other DNA repair pathways, such as homologous recombination (HR) deficiency due to BRCA1 or BRCA2 mutations, the inhibition of PARP creates a state of "synthetic lethality."[1][2] The cancer cells, now unable to repair single-strand DNA breaks, accumulate catastrophic double-strand breaks during replication, leading to cell death.[2] This targeted approach spares healthy tissues that have a functional HR pathway, providing a wider therapeutic window. This document provides an in-depth guide to the design and execution of in vivo studies using animal models to evaluate the preclinical efficacy of this compound-based PARP inhibitors.

The Imperative of In Vivo Assessment: Bridging Bench to Bedside

While in vitro assays are invaluable for initial screening and mechanistic studies, they cannot recapitulate the complex interplay of factors present in a living organism. In vivo studies using animal models are indispensable for:

-

Efficacy Evaluation: Assessing the anti-tumor activity of the compound in a complex biological system that includes tumor microenvironment interactions, angiogenesis, and immune responses.

-

Pharmacokinetics (PK) and Pharmacodynamics (PD): Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the drug, and correlating drug exposure with the desired biological effect (i.e., PARP inhibition in the tumor).

-

Toxicity and Safety Profiling: Identifying potential on-target and off-target toxicities and establishing a maximum tolerated dose (MTD).

-

Validating Therapeutic Hypotheses: Testing clinically relevant scenarios, such as combination therapies with standard-of-care chemotherapeutics or use as a maintenance therapy to prevent recurrence.[3]

Animal Model Selection: The Power of Patient-Derived Xenografts (PDX)

The choice of animal model is a critical determinant of the translational relevance of the study. For evaluating targeted therapies like PARP inhibitors, Patient-Derived Xenograft (PDX) models are often the gold standard.

Why PDX Models?

PDX models are created by implanting fresh tumor tissue from a human patient directly into an immunodeficient mouse. They are favored over traditional cell line-derived xenografts (CDX) because they better retain the histological and genetic characteristics of the original human tumor, including its heterogeneity and microenvironment.[3] This is particularly crucial for studying PARP inhibitors, where response is intimately linked to the specific genetic background of the tumor (e.g., BRCA1/2 mutation status).

Recommended Model: For this guide, we will focus on a PDX model of high-grade serous ovarian carcinoma (HGSOC) with a confirmed deleterious BRCA mutation, as this is a primary indication for PARP inhibitors.[1][3]

Visualizing the Mechanism: Synthetic Lethality

The diagram below illustrates the principle of synthetic lethality, which is the foundational mechanism for the efficacy of PARP inhibitors in HR-deficient tumors.

Caption: Mechanism of synthetic lethality in HR-deficient cancer cells treated with a PARP inhibitor.

Experimental Protocols: A Step-by-Step Guide

Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).

Protocol 1: Monotherapy Efficacy Study in an HGSOC PDX Model

This protocol assesses the single-agent anti-tumor activity of a this compound-based PARP inhibitor.

1. Animal and Model Preparation:

-

Animals: Female immunodeficient mice (e.g., NOD-scid GAMMA or similar), 6-8 weeks old.

-

PDX Implantation: Surgically implant a small fragment (~3x3 mm) of cryopreserved, BRCA-mutated HGSOC PDX tissue subcutaneously into the right flank of each mouse.

-

Tumor Growth Monitoring: Allow tumors to grow. Measure tumor dimensions twice weekly using digital calipers. Tumor volume (mm³) is calculated as: (Length x Width²) / 2.

2. Study Initiation and Randomization:

-

When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 mice per group).

-

Group 1 (Vehicle Control): Administer the vehicle solution used to formulate the PARP inhibitor.

-

Group 2 (PARP Inhibitor): Administer the test compound at the desired dose.

3. Drug Formulation and Administration:

-

Formulation: Prepare a homogenous suspension of the PARP inhibitor in an appropriate vehicle (e.g., 0.5% methylcellulose + 0.2% Tween 80 in sterile water). The stability of the formulation should be pre-validated.

-

Dosing: Administer the drug or vehicle once daily via oral gavage (p.o.) at a volume of 10 mL/kg. A typical dose for a potent PARP inhibitor like Niraparib in preclinical models is 50-75 mg/kg.[3]

4. Monitoring and Endpoints:

-

Tumor Volume and Body Weight: Continue to measure tumor volume and body weight twice weekly. Body weight is a key indicator of toxicity.

-

Clinical Observations: Monitor animals daily for any signs of distress or toxicity.

-

Study Endpoint: The study is terminated when tumors in the vehicle control group reach a pre-defined size (e.g., 2000 mm³) or after a fixed duration (e.g., 28 days). Euthanize animals if they meet humane endpoint criteria (e.g., >20% body weight loss, tumor ulceration).

-

Tissue Collection: At the end of the study, collect tumors and other relevant tissues. Flash-freeze a portion for biomarker analysis (Western blot, etc.) and fix the remainder in formalin for immunohistochemistry.

Protocol 2: Combination Therapy with Carboplatin

This protocol evaluates the synergistic or additive effects of the PARP inhibitor with a standard-of-care DNA-damaging agent.

1. Study Design:

-

Follow the steps for PDX implantation and randomization as in Protocol 1.

-

Treatment Groups (n=8-10 mice per group):

- Group 1: Vehicle

- Group 2: PARP Inhibitor (e.g., 50 mg/kg, p.o., daily)

- Group 3: Carboplatin (e.g., 30 mg/kg, intraperitoneal injection (i.p.), once weekly)

- Group 4: PARP Inhibitor + Carboplatin (dosed as above)

2. Dosing Schedule:

-

Administer the PARP inhibitor daily.

-

On the day of Carboplatin administration, it is common practice to administer the PARP inhibitor approximately 1-2 hours prior to the Carboplatin injection to ensure target engagement.

3. Monitoring and Endpoints:

-

Identical to Protocol 1. The primary outcome is to determine if the combination therapy results in significantly greater tumor growth inhibition than either monotherapy alone.

In Vivo Study Workflow

Caption: A typical workflow for an in vivo efficacy study using patient-derived xenograft (PDX) models.

Data Presentation and Analysis

Quantitative data should be meticulously recorded and presented clearly.

Table 1: Example Dosing and Monitoring Schedule

| Group | Treatment | Dose | Route | Schedule | Monitoring |

| 1 | Vehicle | 10 mL/kg | p.o. | Daily, Days 1-28 | Tumor Volume & Body Weight (2x/week) |

| 2 | PARP Inhibitor | 50 mg/kg | p.o. | Daily, Days 1-28 | Tumor Volume & Body Weight (2x/week) |

| 3 | Carboplatin | 30 mg/kg | i.p. | Weekly (Days 1, 8, 15, 22) | Tumor Volume & Body Weight (2x/week) |

| 4 | Combination | As above | As above | As above | Tumor Volume & Body Weight (2x/week) |

Analysis of Results

-

Tumor Growth Inhibition (TGI): The primary efficacy endpoint is TGI, calculated at the end of the study. % TGI = (1 - [ΔT / ΔC]) x 100 Where ΔT is the change in mean tumor volume for the treated group and ΔC is the change in mean tumor volume for the control group.

-

Statistical Analysis: Use appropriate statistical tests to compare treatment groups. An ANOVA with post-hoc tests (e.g., Dunnett's or Tukey's) is suitable for comparing multiple treatment arms to the vehicle control. A p-value < 0.05 is typically considered statistically significant.

-

Biomarker Analysis:

-

Western Blot: Probe tumor lysates for poly(ADP-ribose) (PAR) to confirm PARP inhibition. A significant reduction in PAR levels in the treated groups indicates target engagement.

-

Immunohistochemistry (IHC): Stain tumor sections for DNA damage markers like γH2AX to assess the level of DNA damage induced by the treatments.

-

Pharmacokinetic (PK) Studies

A satellite group of animals is often used for PK analysis to avoid serial bleeding of the efficacy study animals.

Protocol:

-

Administer a single dose of the PARP inhibitor to a separate cohort of tumor-bearing mice (n=3 mice per time point).

-

Collect blood samples (e.g., via cardiac puncture) at various time points post-dose (e.g., 0.5, 1, 2, 4, 8, 24 hours).

-

Process blood to plasma and store at -80°C.

-

Analyze plasma concentrations of the drug using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

-

Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life. This data is crucial for understanding drug exposure and its relationship to efficacy and toxicity.

Conclusion and Trustworthiness

The protocols outlined in this guide provide a robust framework for the in vivo evaluation of this compound-based PARP inhibitors. By employing clinically relevant PDX models and integrating efficacy readouts with biomarker and pharmacokinetic analyses, researchers can generate a comprehensive data package that is self-validating. The causality behind experimental choices—from model selection to endpoint analysis—is grounded in the established mechanism of synthetic lethality and the goal of translating preclinical findings into effective clinical outcomes. Adherence to these rigorous methodologies ensures the generation of high-quality, reliable data essential for the advancement of novel cancer therapeutics.

References

-

Di Micco, S., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. Available at: [Link]

-

Wikipedia. (n.d.). CCR5 receptor antagonist. Retrieved from: [Link]

-

Huang, Z. N., et al. (2018). Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. Archives of Pharmacal Research, 41(12), 1149–1161. Available at: [Link]

-

Kaur, S., et al. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. ACS Chemical Neuroscience, 6(4), 604–609. Available at: [Link]

-

Li, Q., et al. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Chemical Biology & Drug Design, 86(4), 509–516. Available at: [Link]

-

Sato, F., et al. (1998). Novel N-[1-(1-substituted 4-piperidinylmethyl)-4-piperidinyl]benzamides as potent colonic prokinetic agents. Journal of Medicinal Chemistry, 41(10), 1579–1585. Available at: [Link]

-

Neelamkavil, S. F., et al. (2016). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Journal of Medicinal Chemistry, 59(17), 8072–8084. Available at: [Link]

-

Zgit, S. E., et al. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Molecular Biosciences, 7, 563438. Available at: [Link]

-

Lee, E. H., et al. (2020). PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. Molecules and Cells, 43(11), 933–944. Available at: [Link]

-

ResearchGate. (2025). Synthesis, characterization and In-silico study of some 4-nitro-N-(piperidin-4-yl)benzamide derivatives as GPR119 agonists for the treatment of diabetes. Retrieved from: [Link]

-

ResearchGate. (n.d.). Synthesis and structure–activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. Retrieved from: [Link]

-

An, J., et al. (2016). In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma. Gynecologic Oncology, 143(2), 379–387. Available at: [Link]

-

Getova, D., & Georgiev, V. (1988). Effect of some benzamide derivatives on stress-induced behavior and striatum dopamine receptors. Methods and Findings in Experimental and Clinical Pharmacology, 10(9), 555–559. Available at: [Link]

-

Hopkins, T. A., et al. (2019). PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. Molecular Cancer Research, 17(2), 409–419. Available at: [Link]

-

Ananthan, S., et al. (2003). N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. Journal of Medicinal Chemistry, 46(12), 2417–2432. Available at: [Link]

-

MD Anderson Cancer Center. (2024). What are PARP inhibitors? Retrieved from: [Link]

Sources

- 1. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are PARP inhibitors? | MD Anderson Cancer Center [mdanderson.org]

- 3. In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 4-(Piperidin-1-yl)benzamide as a Versatile Scaffold for Tool Compounds in Cell Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of chemical biology and drug discovery, certain molecular frameworks repeatedly emerge as foundational structures for potent and selective modulators of biological processes. The 4-(Piperidin-1-yl)benzamide core is one such "privileged scaffold," a versatile template from which a diverse array of tool compounds and therapeutic candidates have been developed. While this compound itself is often utilized as a synthetic building block or a negative control in structure-activity relationship (SAR) studies, its derivatives have demonstrated significant utility in probing complex cellular pathways.[1][2] This guide provides an in-depth exploration of the applications of this chemical series in cell biology, focusing on key areas where these compounds have made a substantial impact: DNA damage repair, cellular responses to hypoxia, and inflammation. We will delve into the mechanistic underpinnings of their activity and provide detailed protocols for their application in a research setting.

I. Modulation of DNA Damage and Repair Pathways via PARP Inhibition

A significant class of derivatives based on the this compound scaffold has been engineered to be potent inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes.[3][4][5][6] PARP enzymes, particularly PARP1 and PARP2, are critical players in the cellular response to DNA damage, primarily through their role in single-strand break repair. By inhibiting PARP, these tool compounds can potentiate the effects of DNA-damaging agents and induce synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those involving BRCA1/2.[4]

Mechanistic Insight: The Role of PARP in DNA Repair

The benzamide moiety of these inhibitors acts as a structural mimic of the nicotinamide portion of the NAD+ cofactor, enabling it to bind to the catalytic domain of PARP.[3] This competitive inhibition prevents the synthesis of poly(ADP-ribose) chains, which are essential for recruiting other DNA repair factors to the site of damage. The piperidine ring and other substitutions on the benzamide core are tailored to enhance potency, selectivity, and pharmacokinetic properties.[3][4]

Signaling Pathway: PARP Inhibition in DNA Single-Strand Break Repair

Caption: Inhibition of PARP1 by a this compound derivative.

Experimental Protocol: Assessing PARP Inhibition in Cultured Cells

This protocol describes a general method for evaluating the efficacy of a this compound-based PARP inhibitor in sensitizing cancer cells to a DNA-damaging agent.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-436 for BRCA1 mutation)

-

Complete cell culture medium

-

This compound-based PARP inhibitor (e.g., a compound analogous to Veliparib)

-

DNA-damaging agent (e.g., Temozolomide or Olaparib)

-

Cell viability assay reagent (e.g., MTT, PrestoBlue)

-

96-well cell culture plates

-

Phosphate-buffered saline (PBS)

-

DMSO (for dissolving compounds)

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells, then seed them in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment (e.g., 2,000-5,000 cells per well).[7]

-

Incubate overnight to allow for cell attachment.

-

-

Compound Preparation:

-

Prepare a stock solution of the PARP inhibitor in DMSO (e.g., 10 mM).

-

Prepare a stock solution of the DNA-damaging agent in DMSO or an appropriate solvent.

-

Create a dilution series of both the PARP inhibitor and the DNA-damaging agent in complete cell culture medium.

-

-

Treatment:

-

Remove the old medium from the cells and replace it with the medium containing the various concentrations of the PARP inhibitor, the DNA-damaging agent, or a combination of both. Include a vehicle control (DMSO) group.

-

It is crucial to set up wells with the PARP inhibitor alone to assess its single-agent cytotoxicity.

-

Incubate the cells for a period appropriate for the chosen DNA-damaging agent and cell line (typically 48-72 hours).

-

-

Assessment of Cell Viability:

-

After the incubation period, remove the treatment medium.

-

Perform a cell viability assay according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a plate reader.

-

-

Data Analysis:

-

Normalize the viability data to the vehicle-treated control cells.

-

Plot dose-response curves and calculate IC50 values for the DNA-damaging agent in the presence and absence of the PARP inhibitor. A significant decrease in the IC50 of the DNA-damaging agent indicates successful sensitization by the PARP inhibitor.

-

| Parameter | Typical Range | Notes |

| Cell Seeding Density | 2,000 - 10,000 cells/well | Dependent on cell line proliferation rate. |

| PARP Inhibitor Conc. | 1 nM - 10 µM | Perform a dose-response to determine the optimal non-toxic concentration. |

| DNA-damaging Agent Conc. | Variable | Titrate to determine the IC50 for the specific cell line. |

| Incubation Time | 48 - 72 hours | Should be sufficient to observe the effects on cell proliferation. |

II. Probing Hypoxia Signaling Pathways through HIF-1α Activation

Derivatives of N-(piperidin-4-yl)benzamide have been identified as activators of the Hypoxia-Inducible Factor 1 (HIF-1) pathway.[8] HIF-1 is a master transcriptional regulator that orchestrates the cellular response to low oxygen levels (hypoxia), a condition prevalent in solid tumors and ischemic tissues. Tool compounds that can modulate HIF-1 activity are invaluable for studying the downstream effects of this pathway, including angiogenesis, metabolic reprogramming, and cell survival.

Mechanistic Insight: Stabilizing HIF-1α

Under normoxic conditions, the alpha subunit of HIF-1 (HIF-1α) is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase and subsequent proteasomal degradation. Some N-(piperidin-4-yl)benzamide derivatives are thought to activate the HIF-1 pathway by inhibiting the activity of PHDs, thus stabilizing HIF-1α and allowing it to translocate to the nucleus, dimerize with HIF-1β, and activate the transcription of target genes.[8] These compounds can induce the expression of HIF-1α protein and its downstream targets, such as p21, ultimately promoting apoptosis in some cancer cells.[8]

Experimental Workflow: Investigating HIF-1α Stabilization and Activity

Caption: Workflow for assessing HIF-1α activation by a tool compound.

Protocol: Western Blot Analysis of HIF-1α Stabilization

This protocol outlines the steps to detect the accumulation of HIF-1α protein in cells treated with a this compound-based HIF-1 activator.

Materials:

-